molecular formula C8H19N3S B1519052 [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea CAS No. 1038374-89-8

[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

Cat. No. B1519052
CAS RN: 1038374-89-8
M. Wt: 189.32 g/mol
InChI Key: GJYPZDJSYRBASI-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (DMDTU) is an organosulfur compound with a wide range of applications in chemical and biological research. It is a white, crystalline solid with a melting point of approximately 62°C. DMDTU has been used as a reagent in the synthesis of various organic compounds, as a catalyst in biochemical and physiological reactions, and as a stabilizing agent in laboratory experiments. It has also been used in the development of new drugs and therapies.

Scientific Research Applications

Chemistry and Coordination Properties

[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea and its derivatives play a significant role in coordination chemistry. They act as ligands, influencing intra- and intermolecular hydrogen-bonding interactions and coordination properties with various metals. This versatility makes them valuable in creating novel transition metal complexes with potential applications in various fields, including medicinal chemistry and analytical applications as chemosensors. Such compounds have demonstrated significant promise in high-throughput screening assays and structure–activity relationship analyses, highlighting their broad utility in interdisciplinary research areas (Saeed, Flörke, & Erben, 2014).

Medicinal and Biological Applications

Thiourea derivatives exhibit a wide range of medicinal applications, from acting as chemosensors to their involvement in pharmaceutical chemistry. Their coordination with metals like copper, silver, and gold enhances their biological activity, making them potent candidates for therapeutic applications. Moreover, thiourea compounds are studied for their roles in chemosensing, capable of detecting anions and cations in environmental and biological samples, showcasing their significance in analytical chemistry and potential for environmental monitoring and diagnostic tools (Khan, Khan, Gul, & Muhammad, 2020).

Environmental and Analytical Chemistry

Thiourea derivatives are also recognized for their environmental and analytical applications, particularly as chemosensors for detecting various pollutants. Their unique chemical structure, featuring nucleophilic S- and N- sites, allows for effective sensing of anions and neutral analytes. This capability is crucial for monitoring environmental pollutants and has implications in biological, environmental, and agricultural studies, underscoring their utility in developing sensitive, selective chemosensors (Al-Saidi & Khan, 2022).

Extraction and Processing of Metals

In the context of mineral processing and extractive metallurgy, thiourea and its derivatives have been explored as alternative leaching agents to cyanide for gold extraction. Their ability to complex with gold in acidic solutions, coupled with their environmental friendliness compared to cyanide, presents a compelling case for their application in the extraction of gold from auriferous materials. The interaction of thiourea with other minerals and its decomposition behavior in the presence of oxidants like ferric sulfate highlights the nuanced challenges and opportunities in optimizing thiourea-based leaching processes for practical applications (Li & Miller, 2006).

Safety and Hazards

The safety data sheet for a related compound, 3-Dimethylamino-1-propanol, indicates that it is flammable and may cause skin burns and eye damage. It may also cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed or in contact with skin .

Future Directions

While specific future directions for “[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea” are not available, research into similar compounds continues to be active. For instance, efficient economic high-pressure synthesis procedures for the synthesis of bis(azoles) and bis(azines) by utilizing the bis(enaminone) intermediate have been reported .

properties

IUPAC Name

[3-(dimethylamino)-2,2-dimethylpropyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3S/c1-8(2,6-11(3)4)5-10-7(9)12/h5-6H2,1-4H3,(H3,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYPZDJSYRBASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=S)N)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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